Product packaging for 8-Methylimidazo[1,2-a]pyridin-6-amine(Cat. No.:)

8-Methylimidazo[1,2-a]pyridin-6-amine

Cat. No.: B13228764
M. Wt: 147.18 g/mol
InChI Key: LGZGDXLLUJSZFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Imidazo[1,2-a]pyridine (B132010) Heterocycles and their Significance in Medicinal Chemistry

Imidazo[1,2-a]pyridines are fused aromatic heterocycles containing a pyridine (B92270) ring fused to an imidazole (B134444) ring. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. The versatility of the imidazo[1,2-a]pyridine core allows for the introduction of various substituents at different positions, enabling the fine-tuning of their physicochemical properties and biological activities.

The significance of imidazo[1,2-a]pyridines in medicinal chemistry is underscored by their diverse and potent biological activities. These compounds have been reported to exhibit a wide array of therapeutic properties, as detailed in the table below.

Biological ActivityDescription
Anticancer Imidazo[1,2-a]pyridine derivatives have shown cytotoxicity against various cancer cell lines, acting through mechanisms such as the inhibition of protein kinases.
Antimicrobial This class of compounds has demonstrated efficacy against a range of microbial pathogens, including bacteria, fungi, and parasites.
Antiviral Certain imidazo[1,2-a]pyridine analogues have been identified as inhibitors of viral replication, showing potential in the treatment of viral infections.
Anti-inflammatory The anti-inflammatory properties of these compounds are attributed to their ability to modulate inflammatory pathways.
Neuropharmacological Imidazo[1,2-a]pyridines have been investigated for their effects on the central nervous system, with some derivatives showing anxiolytic, anticonvulsant, and hypnotic properties.

The therapeutic importance of this class is further highlighted by the existence of several marketed drugs that incorporate the imidazo[1,2-a]pyridine scaffold, such as Zolpidem (a hypnotic agent) and Alpidem (an anxiolytic).

The Position and Potential of 8-Methylimidazo[1,2-a]pyridin-6-amine within the Imidazo[1,2-a]pyridine Class

Within the extensive family of imidazo[1,2-a]pyridines, this compound holds a strategic position as a key synthetic intermediate. The presence of a reactive amine group at the 6-position provides a convenient handle for further chemical modifications, allowing for the construction of more elaborate molecular architectures. The methyl group at the 8-position can also influence the compound's steric and electronic properties, which can be crucial for its interaction with biological targets.

The potential of this compound is being actively explored in the development of novel therapeutic agents. For instance, it has been utilized as a starting material in the synthesis of potential inhibitors for RNA-binding proteins such as "carbon storage regulator A" (CsrA) and "Insulin-like growth factor 2 mRNA binding protein 2" (IMP2). uni-saarland.de CsrA is a promising target for new anti-virulence drugs, while IMP2 is implicated in cancer cell proliferation, making it a target for anticancer therapies. uni-saarland.de The synthesis of derivatives from this compound allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity for these and other biological targets.

The following table summarizes some of the key research applications of this compound and its derivatives:

Derivative ClassTherapeutic TargetPotential Application
Substituted AmidesCsrAAntimicrobial (Anti-virulence)
Novel HeterocyclesIMP2Anticancer

Historical Development of Research on Imidazo[1,2-a]pyridines and their Analogues

The journey of imidazo[1,2-a]pyridine research began in the early 20th century. A pivotal moment in the history of this class of compounds was the first reported synthesis by the Russian chemist Aleksei Chichibabin in 1925. bio-conferences.orgresearchgate.net The Chichibabin reaction, originally developed for the synthesis of pyridine rings, was adapted for the preparation of imidazo[1,2-a]pyridines. wikipedia.org This initial synthesis involved the reaction of 2-aminopyridine (B139424) with α-halocarbonyl compounds. bio-conferences.org

Following this pioneering work, the field of imidazo[1,2-a]pyridine chemistry has witnessed significant advancements. The initial synthetic methods have been refined and expanded upon, leading to a plethora of new and more efficient routes to this versatile scaffold. The development of modern synthetic methodologies, including multicomponent reactions and transition-metal-catalyzed cross-coupling reactions, has greatly facilitated the synthesis of a diverse library of imidazo[1,2-a]pyridine derivatives. This has, in turn, accelerated the discovery of their wide-ranging biological activities and their development as therapeutic agents. The timeline below highlights some of the key milestones in the historical development of imidazo[1,2-a]pyridine research.

YearMilestoneSignificance
1925First synthesis of imidazo[1,2-a]pyridines by Aleksei Chichibabin. bio-conferences.orgresearchgate.netLaid the foundation for the chemical exploration of this heterocyclic system.
Mid-20th CenturyElucidation of the structure and reactivity of imidazo[1,2-a]pyridines.Deepened the understanding of the fundamental chemistry of this class of compounds.
Late 20th CenturyDiscovery of the diverse biological activities of imidazo[1,2-a]pyridine derivatives.Sparked significant interest in their potential as therapeutic agents.
21st CenturyDevelopment of advanced synthetic methods and the introduction of imidazo[1,2-a]pyridine-based drugs into the market.Solidified the importance of this scaffold in modern medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N3 B13228764 8-Methylimidazo[1,2-a]pyridin-6-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

8-methylimidazo[1,2-a]pyridin-6-amine

InChI

InChI=1S/C8H9N3/c1-6-4-7(9)5-11-3-2-10-8(6)11/h2-5H,9H2,1H3

InChI Key

LGZGDXLLUJSZFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN2C1=NC=C2)N

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations of 8 Methylimidazo 1,2 a Pyridin 6 Amine

Foundational Synthetic Approaches for Imidazo[1,2-a]pyridine (B132010) Core Elaboration

The construction of the imidazo[1,2-a]pyridine nucleus is predominantly achieved through the cyclization of appropriately substituted 2-aminopyridines. Several classical and modern methodologies have been established for this purpose.

One of the most fundamental and historically significant methods for synthesizing the imidazo[1,2-a]pyridine scaffold involves the condensation of 2-aminopyridines with various carbonyl-containing precursors. acs.org These reactions typically proceed via an initial alkylation of the endocyclic pyridine (B92270) nitrogen atom, followed by an intramolecular condensation and dehydration to form the fused imidazole (B134444) ring. acs.org A pioneering example of this approach is the Tschitschibabin reaction, first reported in 1925, which utilized the reaction of 2-aminopyridine (B139424) with bromoacetaldehyde (B98955) at high temperatures to yield the parent imidazo[1,2-a]pyridine, albeit initially in modest yields. bio-conferences.org

Modern variations of this reaction employ a range of precursors, including α-haloketones, α-diazo ketones, and other carbonyl compounds, often under milder conditions. acs.orgbio-conferences.org For instance, the reaction can be effectively carried out with substituted phenacyl bromides and 2-aminopyridines in an aqueous ethanol (B145695) solvent at room temperature, catalyzed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). researchgate.net The synthesis of the specific target compound, 8-Methylimidazo[1,2-a]pyridin-6-amine, via this route would necessitate a starting material such as 5-amino-3-methyl-2-aminopyridine, which would then be reacted with a suitable two-carbon synthon.

Multi-component reactions (MCRs) offer a highly efficient and atom-economical pathway to complex molecules in a single synthetic operation. mdpi.com For the synthesis of imidazo[1,2-a]pyridines, the Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent and powerful three-component strategy. nih.govbeilstein-journals.orgnih.gov This reaction involves the condensation of a 2-aminoazine (such as a 2-aminopyridine), an aldehyde, and an isocyanide. acs.orgsciforum.net

The GBB reaction has emerged as a preferred methodology for synthesizing 3-aminoimidazo[1,2-a]pyridine derivatives. mdpi.comnih.gov The process is often catalyzed by Lewis acids, such as scandium triflate, or Brønsted acids to achieve higher yields. bio-conferences.orgnih.gov The versatility of the GBB reaction allows for the introduction of diverse substituents at the 2- and 3-positions of the imidazo[1,2-a]pyridine core by varying the aldehyde and isocyanide components, respectively. beilstein-journals.org This makes it a cornerstone for generating libraries of compounds for drug discovery. nih.govnih.gov

Table 1: Examples of Imidazo[1,2-a]pyridine Synthesis via Groebke–Blackburn–Bienaymé Reaction
2-AminoazineAldehydeIsocyanideCatalystResulting Scaffold
2-AminopyridineBenzaldehydetert-Butyl isocyanideSc(OTf)₃N-(tert-butyl)-2-phenylimidazo[1,2-a]pyridin-3-amine
2-Aminopyrimidine4-ChlorobenzaldehydeCyclohexyl isocyanideTFAN-cyclohexyl-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-amine
2-AminopyrazineIsobutyraldehydeBenzyl isocyanideAcetic AcidN-benzyl-2-isopropylimidazo[1,2-a]pyrazin-3-amine
2-AminopyridineFormaldehydeEthyl isocyanoacetateSc(OTf)₃Ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate

The reaction between 2-aminopyridines and α-halogenocarbonyl compounds remains one of the most widely utilized methods for constructing the imidazo[1,2-a]pyridine ring system. acs.orgnih.gov This approach, a specific application of the condensation reactions discussed earlier, offers a direct route to 2-substituted and 2,3-disubstituted imidazo[1,2-a]pyridines. The primary limitations of this method include the often lachrymatory nature of α-haloketones and the limited commercial availability of diverse starting materials. sciforum.netnih.gov

To circumvent these issues, "one-pot" procedures have been developed where the α-haloketone is generated in situ. For example, acetophenones can be brominated using reagents like [Bmim]Br₃ (1-butyl-3-methylimidazolium tribromide) and then reacted directly with a 2-aminopyridine without isolation of the intermediate, providing the desired products in excellent yields under solvent-free conditions. nih.gov Other protocols have achieved the synthesis by reacting 2-aminopyridines with α-bromo/chloroketones at a modest temperature of 60°C without the need for a catalyst or solvent. bio-conferences.org

Innovative Synthetic Protocols for this compound and Structurally Related Analogues

Recent advancements in synthetic organic chemistry have provided novel and more efficient pathways for the synthesis and functionalization of the imidazo[1,2-a]pyridine scaffold, including metal-catalyzed cross-coupling reactions and environmentally benign methodologies.

Metal catalysis provides powerful tools for both the construction of the heterocyclic core and the late-stage functionalization of pre-formed scaffolds.

Palladium-Catalyzed Aminocarbonylation: The introduction of a carboxamide group, a common moiety in pharmacologically active molecules, can be achieved via palladium-catalyzed aminocarbonylation. This strategy has been successfully applied to introduce a carboxamide group at the C6 or C8 positions of the imidazo[1,2-a]pyridine ring. nih.gov Using 6-iodo or 8-iodo-imidazo[1,2-a]pyridine derivatives as substrates, this reaction proceeds with carbon monoxide and an amine nucleophile. A recyclable heterogeneous palladium catalyst immobilized on a supported ionic liquid phase (SILP-Pd) has proven effective for this transformation. A notable aspect of this reaction is the potential for competing mono- and double carbonylation when using aliphatic amines, leading to the formation of amides or α-ketoamides, respectively. However, by carefully selecting the reaction conditions, good to excellent selectivity for either product can be achieved. nih.gov

Table 2: Palladium-Catalyzed Aminocarbonylation of 6-Iodoimidazo[1,2-a]pyridine with Aliphatic Amines nih.gov
AmineMethodBaseSolventTemp (°C)Pressure (bar)Conversion (%)Product Yield (%)
MorpholineAEt₃NDMF1003010097 (Amide)
MorpholineBDBUToluene120510093 (α-Ketoamide)
PiperidineAEt₃NDMF1003010096 (Amide)
PiperidineBDBUToluene120510090 (α-Ketoamide)
Pyrrolidine (B122466)AEt₃NDMF1003010095 (Amide)

Method A optimized for amide formation; Method B optimized for α-ketoamide formation.

Copper-Promoted Diamination: Copper catalysis offers novel routes for the synthesis of the imidazo[1,2-a]pyridine core. A notable example is the copper(II) triflate-mediated intermolecular diamination of ynamides with 2-aminopyridines. acs.org This reaction proceeds under aerobic conditions and provides a facile, highly regioselective route to 3-heterosubstituted imidazo[1,2-a]pyridines. The proposed mechanism involves the initial coordination of the copper salt to the pyridine and ynamide, followed by the formation of a copper-ketenimine complex and subsequent intramolecular cyclization. acs.org This method highlights the utility of copper in promoting complex C–N bond-forming cascades to build the heterocyclic scaffold.

In line with the principles of green chemistry, significant effort has been directed towards developing synthetic methods that are metal-free, use environmentally benign solvents like water, and employ alternative energy sources to reduce reaction times and energy consumption. acs.orgacs.org

Microwave-Assisted Synthesis: Microwave irradiation has been effectively used to accelerate the synthesis of imidazo[1,2-a]pyridines. An efficient metal-free, microwave-assisted amino benzannulation of aryl(4-aryl-1-(prop-2-ynyl)-1H-imidazol-2-yl)methanones with dialkylamines has been developed to afford 2,8-diaryl-6-aminoimidazo[1,2-a]pyridines. organic-chemistry.org This method is particularly relevant as it directly constructs the substitution pattern found in the target molecule. Using pyrrolidine as the secondary amine, the reaction can achieve yields up to 94% in just 10 minutes. organic-chemistry.org Microwave assistance has also been applied to other synthetic routes, including the GBB reaction and cyclizations involving N-phenacylpyridinium bromides. organic-chemistry.orgresearchgate.net

Aqueous Medium Reactions: Performing organic reactions in water is a key goal of green chemistry. A novel, rapid, and efficient route to imidazo[1,2-a]pyridines has been reported that proceeds under ambient, aqueous, and metal-free conditions. rsc.orgallfordrugs.com This method involves the NaOH-promoted cycloisomerization of N-propargylpyridiniums, which can provide quantitative yields in minutes on a gram scale. rsc.orgallfordrugs.com The use of water as a solvent not only enhances the environmental profile of the synthesis but can also facilitate unique reactivity.

Ultrasound-Assisted C-H Functionalization: Sonochemistry, the application of ultrasound to chemical reactions, can significantly enhance reaction rates and efficiencies. acs.orgacs.org An ultrasound-assisted, metal-free protocol has been developed for the synthesis of imidazo[1,2-a]pyridines via the C–H functionalization of ketones. thieme-connect.comorganic-chemistry.org The reaction, which utilizes a KI/tert-butyl hydroperoxide (TBHP) catalytic system in water, offers mild conditions, broad functional-group compatibility, and excellent yields. organic-chemistry.org Ultrasound has also been employed for the regioselective iodination of the C3 position of the imidazo[1,2-a]pyridine core, improving reaction efficiency and iodine atom economy compared to conventional heating. acs.orgnih.gov

Table 3: Ultrasound-Assisted Synthesis of 2-Arylimidazo[1,2-a]pyridines organic-chemistry.org
Aryl Methyl Ketone2-AminopyridineTime (min)Yield (%)
Acetophenone2-Aminopyridine497
4-Methylacetophenone2-Aminopyridine595
4-Methoxyacetophenone2-Aminopyridine592
4-Chloroacetophenone2-Aminopyridine694
Acetophenone5-Methyl-2-aminopyridine593
4-Bromoacetophenone5-Chloro-2-aminopyridine890

Reaction Conditions: Ketone (1.0 mmol), 2-aminopyridine (1.0 mmol), KI (0.5 equiv), TBHP (1.0 equiv), H₂O (3 mL), ultrasound irradiation.

Solid-Phase Synthesis Techniques for Library Generation

Solid-phase synthesis is a powerful tool for the rapid generation of compound libraries for high-throughput screening. While direct solid-phase synthesis of libraries based on the this compound core is not extensively detailed in readily available literature, the principles can be inferred from methodologies developed for the broader imidazo[1,2-a]pyridine class. A common strategy involves the immobilization of a suitable precursor to a solid support, followed by the construction of the heterocyclic ring and subsequent diversification.

For instance, a versatile method for the solid-phase synthesis of imidazo[1,2-a]pyridine-8-carboxamides has been developed, which could be conceptually adapted. acs.orgnih.gov This process typically begins with a polymer-bound 2-aminonicotinate. The imidazo[1,2-a]pyridine core is then constructed by reacting the immobilized amine with an α-haloketone. acs.orgnih.gov Subsequent chemical modifications can be performed on the resin-bound intermediate before the final product is cleaved from the solid support. For the generation of a library derived from this compound, one could envision a strategy where a resin-bound precursor already containing the 8-methyl group is utilized, with the 6-amino group being introduced or deprotected at a suitable stage for further diversification.

Table 1: Conceptual Solid-Phase Synthesis Approach for this compound Derivatives

StepDescriptionKey Reagents/Conditions
1ImmobilizationAttachment of a suitable 3-amino-5-methylpyridine (B1272045) precursor to a solid support.
2CyclizationReaction with an α-haloketone to form the imidazo[1,2-a]pyridine ring.
3FunctionalizationOn-resin chemical modifications (e.g., acylation, sulfonation of the 6-amino group).
4CleavageRelease of the final diversified products from the solid support.

This approach allows for the introduction of diversity at various positions of the scaffold, leading to the creation of a focused library of compounds for biological evaluation.

Regioselective Functionalization and Derivatization Strategies of the Imidazo[1,2-a]pyridine Scaffold

The functionalization of the imidazo[1,2-a]pyridine core is crucial for modulating the physicochemical and pharmacological properties of its derivatives. Regioselectivity is a key challenge in these transformations.

Controlled Substitutions at the C6 and C8 Positions

The electronic nature of the imidazo[1,2-a]pyridine ring system dictates the regioselectivity of substitution reactions. The pyridine ring is generally more susceptible to nucleophilic attack, while the imidazole ring is prone to electrophilic substitution, particularly at the C3 position. However, by employing modern synthetic techniques, controlled functionalization at the C6 and C8 positions can be achieved.

A common route to introduce functionality at these positions is through the use of pre-functionalized starting materials. For example, the synthesis of 6- or 8-carboxamido derivatives often starts from the corresponding 6- or 8-iodoimidazo[1,2-a]pyridines. nih.gov These iodo-derivatives can be prepared by the condensation of the appropriate iodo-2-aminopyridines with chloroacetaldehyde. nih.gov Subsequent palladium-catalyzed aminocarbonylation reactions can then be employed to introduce the carboxamide moiety at the desired position. nih.gov

For this compound, the presence of the amino group at C6 and the methyl group at C8 directs further substitutions. The amino group is a strong activating group and can direct electrophilic aromatic substitution. However, to achieve regioselective functionalization, the amino group is often converted into a directing group or a less reactive functional group to control the position of subsequent reactions. The use of 8-aminoimidazo[1,2-a]pyridine (AIP) as a removable bidentate directing group has been demonstrated for site-selective C-H arylation, showcasing a strategy that could be applicable to the 6-amino isomer. researchgate.netrsc.org

Introduction of Amide Moieties (e.g., Carboxamides, Sulfonamides)

The 6-amino group of this compound is a prime site for the introduction of amide and sulfonamide functionalities. These moieties are prevalent in many biologically active compounds as they can participate in hydrogen bonding interactions with biological targets.

The synthesis of carboxamides can be readily achieved by reacting the amine with a variety of acylating agents, such as acid chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. Similarly, sulfonamides can be prepared by the reaction of the amine with sulfonyl chlorides in the presence of a base.

While specific examples starting from this compound are not explicitly detailed, the synthesis of a wide range of N-substituted imidazo[1,2-a]pyridine-6-carboxamides has been reported, demonstrating the feasibility of this transformation. nih.gov These reactions are typically high-yielding and tolerate a broad range of functional groups on the acylating or sulfonylating agent.

Table 2: General Conditions for Amide and Sulfonamide Synthesis

ReactionReagentsSolventBase
Carboxamide SynthesisAcid Chloride/AnhydrideDichloromethane, THFPyridine, Triethylamine
Carboxamide SynthesisCarboxylic Acid + Coupling AgentDMF, DichloromethaneDIPEA
Sulfonamide SynthesisSulfonyl ChlorideDichloromethane, PyridinePyridine, Triethylamine

Synthesis of Schiff Bases and Related Conjugates

The primary amino group at the C6 position of this compound can readily undergo condensation with aldehydes and ketones to form Schiff bases (imines). nih.govtsijournals.com This reaction is typically acid-catalyzed and proceeds via a nucleophilic addition of the amine to the carbonyl group, followed by dehydration.

Schiff bases are versatile intermediates and can be further modified. For example, reduction of the imine bond can lead to the formation of secondary amines. The synthesis of Schiff bases from various substituted anilines and imidazo[1,2-a]pyridine-3-carbaldehyde (B1337132) has been reported, indicating that the imidazo[1,2-a]pyridine nucleus is stable to the reaction conditions. tsijournals.com A similar approach can be envisioned for this compound, where it would react with a variety of carbonyl compounds to generate a library of Schiff base derivatives. These conjugates are of interest in medicinal chemistry due to their diverse biological activities. nih.govasianpubs.org

Table 3: General Procedure for Schiff Base Synthesis

ReactantsCatalystSolventConditions
This compound + Aldehyde/KetoneAcetic Acid (catalytic)Ethanol, MethanolReflux

The development of these synthetic methodologies allows for the extensive exploration of the chemical space around the this compound core, facilitating the discovery of new compounds with potential therapeutic applications.

Spectroscopic and Advanced Structural Elucidation of 8 Methylimidazo 1,2 a Pyridin 6 Amine Derivatives

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the initial identification and structural elucidation of newly synthesized imidazo[1,2-a]pyridine (B132010) derivatives. Each method provides a unique piece of the structural puzzle, and together they offer a detailed molecular portrait.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For imidazo[1,2-a]pyridine derivatives, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively. dtic.milresearchgate.net

In ¹H NMR spectra of imidazo[1,2-a]pyridines, the protons on the fused heterocyclic core exhibit characteristic chemical shifts. tci-thaijo.org The protons of the pyridine (B92270) ring typically appear at lower field (downfield) compared to those of the imidazole (B134444) ring due to the electron-withdrawing nature of the nitrogen atom. The substitution pattern, including the methyl group at position 8 and the amine group at position 6, significantly influences the chemical shifts of the neighboring protons through electronic and steric effects. For instance, the presence of an electron-donating amine group generally causes an upfield shift for adjacent protons. dtic.mil

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each carbon atom in the molecule. tci-thaijo.org The carbon atoms attached to nitrogen (e.g., C5, C8a) are typically found at lower field values. The chemical shifts are sensitive to the electronic nature of the substituents, allowing for a detailed map of the electron distribution across the scaffold. acs.org The structures of synthesized compounds are routinely confirmed through ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis. acs.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Substituted Imidazo[1,2-a]pyridine Derivatives Note: Data is for representative compounds of the imidazo[1,2-a]pyridine class and not specifically for 8-Methylimidazo[1,2-a]pyridin-6-amine, for which specific published data is scarce. The table illustrates typical chemical shift ranges.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2-Phenylimidazo[1,2-a]pyridine 8.09 (d), 7.97 (d), 7.84 (s), 7.65 (d), 7.45 (m), 7.35 (t), 7.16 (m), 6.74 (m) tci-thaijo.org146.2, 146.1, 134.2, 128.9, 128.2, 126.5, 126.0, 125.0, 117.9, 112.8, 108.5 tci-thaijo.org
7-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridine 8.67 (s), 8.59 (d), 8.32 (d), 8.25 (d), 7.63 (d), 7.32 (m), 6.96 (t) tci-thaijo.org147.0, 145.7, 142.5, 141.0, 127.8, 126.9, 126.5, 124.7, 117.3, 113.5, 112.0 tci-thaijo.org
N-(tert-butyl)-2-benzylimidazo[1,2-a]pyrazin-3-amine *8.92 (d), 8.06 (dd), 7.81 (d), 7.32–7.18 (m), 4.24 (s), 2.62 (s), 1.20 (s) nih.gov142.9, 142.8, 138.9, 137.3, 128.7, 128.6, 126.4, 116.3, 56.3, 34.4, 30.5 nih.gov

*Note: Imidazo[1,2-a]pyrazine is a closely related scaffold.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound and its derivatives, the IR spectrum reveals key characteristic bands.

The N-H stretching vibrations of the primary amine group (-NH₂) typically appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. rsc.orgrsc.org Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the fused aromatic ring system give rise to a series of absorptions in the 1400-1650 cm⁻¹ region. researchgate.net The C-N stretching vibrations usually appear in the 1200-1350 cm⁻¹ range. The presence of the methyl group can be confirmed by C-H stretching and bending vibrations around 2950-2850 cm⁻¹ and 1450-1375 cm⁻¹, respectively. DFT calculations are often used to compute the vibrational wavenumbers and intensities to allow for reliable vibrational assignments. researchgate.net

Table 2: Typical Infrared Absorption Frequencies for Imidazo[1,2-a]pyridine Derivatives

Vibrational ModeTypical Frequency Range (cm⁻¹)
N-H Stretch (Amine) 3300 - 3500 rsc.orgrsc.org
Aromatic C-H Stretch 3000 - 3100 researchgate.net
Aliphatic C-H Stretch (Methyl) 2850 - 2970
C=N and C=C Ring Stretch 1400 - 1650 researchgate.net
C-N Stretch 1200 - 1350

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule. acs.org

For a derivative of this compound, the mass spectrum will show a prominent molecular ion peak (M⁺) or, more commonly in techniques like Electrospray Ionization (ESI), a protonated molecular ion peak ([M+H]⁺). rsc.orgmdpi.com The exact mass obtained from HRMS can be used to confirm the molecular formula, distinguishing it from other potential isomers.

The fragmentation pattern observed in the mass spectrum provides further structural confirmation. The fused imidazo[1,2-a]pyridine ring system is relatively stable, but characteristic losses of small molecules or radicals from substituents can be observed. The analysis of these fragment ions helps to piece together the molecular structure, confirming the identity and position of substituents.

Table 3: Mass Spectrometry Data for Representative Imidazo[1,2-a]pyridine Derivatives

CompoundIonization MethodCalculated m/z ([M+H]⁺)Found m/z ([M+H]⁺)
N-(tert-butyl)-2-(naphthalen-1-yl)imidazo[1,2-a]pyridin-3-amine ESI315.17316.19 nih.gov
N-cyclohexyl-2-(2-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)imidazo[1,2-a]pyridin-3-amine ESI+435.2292435.2306 mdpi.com
N-(tert-butyl)-2-(anthracen-9-yl)imidazo[1,2-a]pyrazin-3-amine *ESI366.18367.19 nih.gov

*Note: Imidazo[1,2-a]pyrazine is a closely related scaffold.

X-ray Crystallography for Definitive Solid-State Structure Determination

While spectroscopic methods provide a wealth of structural information, X-ray crystallography offers the most definitive and unambiguous structural proof by determining the precise arrangement of atoms in a single crystal. researchgate.net This technique provides a three-dimensional model of the molecule, confirming its connectivity, stereochemistry, and conformation in the solid state.

For derivatives of this compound, a successful crystal structure determination would provide exact bond lengths, bond angles, and torsion angles. nih.gov The imidazo[1,2-a]pyridine ring system is expected to be largely planar. nih.gov X-ray analysis also reveals crucial information about intermolecular interactions in the crystal lattice, such as hydrogen bonding (e.g., involving the amine N-H donors and pyridine or imidazole nitrogen acceptors), C-H···π interactions, and offset π–π stacking between the aromatic rings of adjacent molecules. nih.gov These interactions are fundamental to understanding the solid-state packing and physical properties of the material.

Table 4: Illustrative Crystallographic Parameters for an Imidazo[1,2-a]pyridine Derivative Note: This table presents example data for a related derivative, N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine, to illustrate the type of information obtained from X-ray crystallography.

ParameterValue / Description
Crystal System Monoclinic
Space Group P2₁/c
Dihedral Angle (Phenyl to Imidazole Ring) 26.69 (9)° nih.gov
Key Intermolecular Interactions N—H···N hydrogen bonds forming chains nih.gov
C—H···π interactions linking chains into layers nih.gov

Structure Activity Relationship Sar Investigations of 8 Methylimidazo 1,2 a Pyridin 6 Amine Analogues

Identification of Essential Structural Motifs for Biological Efficacy

The biological efficacy of analogues derived from 8-Methylimidazo[1,2-a]pyridin-6-amine is fundamentally linked to specific structural motifs that govern molecular interactions with target proteins. The core imidazo[1,2-a]pyridine (B132010) ring system is a key pharmacophore, with its nitrogen-bridged heterocyclic structure providing a rigid framework for the precise orientation of substituents. nih.gov

Key findings from various studies highlight the following essential motifs:

The Imidazo[1,2-a]pyridine Core: This planar, aromatic scaffold is crucial for establishing foundational interactions, often through π-π stacking with aromatic residues in the target's binding site. Its inherent chemical properties make it a versatile template for drug design.

Hydrogen Bonding Capabilities: The nitrogen atoms within the fused ring system, particularly N1, can act as hydrogen bond acceptors. Furthermore, substituents, such as the C6-amine, introduce critical hydrogen bond donor functionalities. In the development of antimycobacterial agents, for instance, a hydrogen bond donor atom was found to be a crucial determinant of activity. researchgate.net

The C8-Carboxamide Linker: In studies targeting Mycobacterium tuberculosis, the imidazo[1,2-a]pyridine-8-carboxamide (B121145) emerged as a novel and potent lead series. nih.gov The carboxamide group at this position is vital for activity, acting as a key interaction point with the biological target.

These motifs collectively define the foundational requirements for the biological activity of this class of compounds. Optimization of these core features through targeted chemical synthesis allows for the fine-tuning of their pharmacological profiles.

Positional and Substituent Effects on the Imidazo[1,2-a]pyridine Core

The biological activity of imidazo[1,2-a]pyridine derivatives is highly sensitive to the nature and position of substituents on the core scaffold. rsc.org Strategic modifications at various carbon atoms (C2, C3, C5, C6, C7, and C8) have been explored to delineate their impact on efficacy and selectivity. rsc.org

The C8 and C6 positions are critical for modulating the activity of imidazo[1,2-a]pyridine analogues.

C8 Position: The C8-methyl group in the parent compound can be replaced with other functionalities to alter biological activity. A prominent example is the development of imidazo[1,2-a]pyridine-8-carboxamides as antimycobacterial agents. nih.gov In this series, the amide linker at C8 is essential. SAR studies revealed that the nature of the amine component of the carboxamide significantly influences potency. Primary amines were often found to furnish the most active compounds. researchgate.net

C6 Position: The C6-amine group serves as a key interaction point and a vector for further chemical modification. Altering the substitution pattern at this position can significantly impact target engagement. In the context of PI3Kα inhibitors, modifications at the C6-position were part of a strategy to improve solubility and introduce hydrogen bonding groups essential for activity. semanticscholar.org

The interplay between substituents at these two positions is crucial. A systematic exploration of various functional groups allows for the optimization of properties such as target affinity, selectivity, and metabolic stability.

While the C6 and C8 positions are critical, modifications at other sites on the imidazo[1,2-a]pyridine ring, particularly C2 and C3, offer further opportunities for diversification and optimization.

C2 Position: The C2 position is frequently targeted for substitution to enhance potency. In many inhibitor classes, a substituted aryl group at C2 is a common feature. For example, in one series of PI3Kα inhibitors, a 2-morpholin-4-yl-pyrimidin-4-yl group was introduced at the C2 position. semanticscholar.org Further optimization found that hetero-aryl groups on a C2-phenyl ring generally improved potency in antimycobacterial compounds. researchgate.net The commercial availability of drugs like Zolimidine and Miroprofen, which are C2-functionalized, underscores the medicinal potential of modifications at this position. tandfonline.comresearchgate.net

C3 Position: The C3 position is electronically rich and highly nucleophilic, making it a common site for C-H functionalization. nih.gov A wide array of functional groups, including aryl, amino, and alkyl groups, have been introduced at C3 to expand chemical diversity. nih.govmdpi.com While functionalization at C2 can be challenging due to the electronic stability of the ring, numerous methods have been developed to introduce diverse substituents at C3, thereby accessing novel chemical space for drug discovery. tandfonline.comresearchgate.netnih.gov

The following table summarizes the observed effects of substitutions at various positions on the imidazo[1,2-a]pyridine core based on published research findings.

PositionType of Substituent/ModificationObserved Effect on Biological ActivityReference
C2 Substituted aryl or heteroaryl groupsOften enhances potency; crucial for PI3Kα and antimycobacterial activity. semanticscholar.org, researchgate.net
C3 Arylation, amination, alkylationExpands chemical diversity; modulates overall pharmacological profile. nih.gov, mdpi.com
C6 Amines, substituted amidesCan improve solubility and provide key hydrogen bonding interactions. semanticscholar.org
C8 Carboxamides, aminesEssential for certain activities (e.g., antimycobacterial); amine incorporation can enhance receptor affinity. nih.gov, nih.gov

Application of Molecular Hybridization and Scaffold Hopping Principles in Design

Advanced drug design strategies such as molecular hybridization and scaffold hopping have been successfully applied to the imidazo[1,2-a]pyridine framework to discover novel therapeutic agents.

Scaffold Hopping: This strategy aims to identify isosteric replacements for a known active scaffold to discover novel core structures with improved properties, such as better intellectual property positioning, enhanced potency, or more favorable ADME (absorption, distribution, metabolism, and excretion) characteristics. The imidazo[1,2-a]pyridine core itself has been identified through scaffold hopping approaches and has also been used as a starting point to develop new chemical entities. For instance, a scaffold hopping strategy was employed to utilize the imidazo[1,2-a]pyridine backbone for the development of novel covalent inhibitors targeting KRAS G12C, a challenging cancer target. rsc.org This work validated the imidazo[1,2-a]pyridine ring as a suitable scaffold for designing targeted covalent inhibitors. rsc.org

These advanced design principles enable medicinal chemists to move beyond simple analogue synthesis and explore novel regions of chemical space, leading to the discovery of next-generation inhibitors with superior therapeutic potential.

Mechanism of Action Moa Studies and Molecular Interactions

Elucidation of Direct Molecular Targets and Associated Biochemical Pathways

Research has identified several key enzymes and signaling pathways that are directly modulated by derivatives of the imidazo[1,2-a]pyridine (B132010) scaffold. These interactions are fundamental to their observed biological effects, which range from anticancer and anti-inflammatory to antitubercular and antisecretory activities.

Derivatives of the 8-Methylimidazo[1,2-a]pyridine scaffold have been shown to inhibit a diverse array of enzymes, highlighting the versatility of this chemical structure in drug discovery.

Autotaxin (ATX): The imidazo[1,2-a]pyridine core is a key feature of potent autotaxin inhibitors. For instance, the clinical candidate GLPG1690, an agent developed for idiopathic pulmonary fibrosis, is a complex derivative of this scaffold. nih.gov Autotaxin is a crucial enzyme in the production of lysophosphatidic acid (LPA), a signaling molecule involved in fibrosis and inflammation. nih.govidrblab.net Structural modifications of the imidazo[1,2-a]pyridine lead compound were instrumental in developing GLPG1690, which demonstrated sustained reduction of LPA levels in vivo. nih.gov

Phosphoinositide 3-kinase α (PI3Kα): The PI3K pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention. nih.gov A series of 2, 6, 8-substituted imidazo[1,2-a]pyridine derivatives have been identified as potent PI3Kα inhibitors with nanomolar efficacy. nih.govnih.gov Systematic structure-activity relationship (SAR) studies led to the identification of specific compounds that exhibit significant antiproliferative activity in cancer cell lines with PIK3CA mutations. nih.gov For example, compound 13k , a 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative, showed an IC50 value of 1.94 nM against PI3Kα. acs.org

Ubiquinol (B23937) Cytochrome c Reductase (QcrB): Imidazo[1,2-a]pyridines (IPs) have emerged as potent lead molecules against Mycobacterium tuberculosis. nih.govwikipedia.org Whole-genome sequencing of resistant mutants identified the molecular target as QcrB, a critical subunit of the cytochrome bc1 complex in the electron transport chain. nih.govuniupo.it This inhibition disrupts the bacterium's energy metabolism. rsc.orgnih.gov A single nucleotide polymorphism in the qcrB gene confers resistance, confirming it as the direct target. nih.gov

Enoyl-Acyl Carrier Protein Reductase (InhA): As a key enzyme in the mycobacterial fatty acid synthesis pathway, InhA is a validated target for antitubercular drugs. rsc.org Novel imidazo[1,2-a]pyridine derivatives have been synthesized and shown to have significant activity against the H37Rv strain of Mycobacterium tuberculosis, with MIC values comparable to the standard drug isoniazid. google.com The inhibitory mechanism is believed to involve direct binding to the InhA enzyme. rsc.orgchemmethod.com

Pantothenate Synthetase (PS): This enzyme is essential for the biosynthesis of pantothenic acid (vitamin B5) in Mycobacterium tuberculosis, making it an attractive drug target. researchgate.netresearchgate.net Researchers have identified 2-methylimidazo[1,2-a]pyridine-3-carbohydrazides as effective inhibitors of Mtb PS. chemmethod.comrsc.org One of the most active compounds, N'-(1-naphthoyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide, exhibited an IC50 of 1.90 µM against the enzyme. researchgate.net

Phosphodiesterase (PDE): While research on the direct inhibition of phosphodiesterases by 8-methylimidazo[1,2-a]pyridin-6-amine is limited, studies on related scaffolds are informative. A computational study screened imidazo[1,2-a]pyridin-3-yl derivatives against human phosphodiesterase 3B (PDE3B), predicting potential binding affinity. nih.gov Other related fused heterocyclic systems, such as imidazo[4,5-b]pyridines, have been developed as potent and selective inhibitors of PDE10A. nih.gov The general pharmacophore for some PDE3 inhibitors includes an imidazole (B134444) region, suggesting the potential for this class of compounds to interact with these enzymes. uniupo.it

Gastric Hydrogen Potassium Pump (H+/K+-ATPase): Substituted imidazo[1,2-a]pyridines are known to function as potassium-competitive acid pump antagonists. The compound SCH 28080, a hydrophobic imidazopyridine, reversibly inhibits the H+/K+-ATPase, competitively interacting with K+ binding sites. Studies indicate that the protonated, positively charged form of the compound is the active species, exerting its effect from the luminal side of the enzyme.

The table below summarizes the inhibitory activities of various imidazo[1,2-a]pyridine derivatives against the enzymes discussed.

Enzyme TargetDerivative ClassKey FindingsReference(s)
Autotaxin (ATX) Substituted imidazo[1,2-a]pyridinesClinical candidate GLPG1690 effectively reduces LPA levels. nih.gov
PI3Kα 2,6,8-substituted imidazo[1,2-a]pyridinesIdentified potent inhibitors with nanomolar IC50 values. nih.govacs.org
QcrB Imidazo[1,2-a]pyridines (IPs)Potent antitubercular activity by targeting the cytochrome bc1 complex. nih.govuniupo.it
InhA Imidazo[1,2-a]pyridine derivativesShowed good anti-TB activity with MIC values in the sub-micromolar range. google.com
Pantothenate Synthetase 2-methylimidazo[1,2-a]pyridine-3-carbohydrazidesActive compounds identified with IC50 values in the low micromolar range. researchgate.netrsc.org
Phosphodiesterase 3B Imidazo[1,2-a]pyridin-3-yl derivativesPredicted binding affinity in in silico screening. nih.gov
H+/K+-ATPase Substituted imidazo[1,2-a]pyridinesReversible, competitive inhibition of the gastric acid pump.

The enzymatic inhibition detailed above directly impacts broader cellular signaling networks. The most prominently studied interaction for this class of compounds is with the PI3K signaling pathway.

PI3K Signaling Pathway: Aberrant activation of the PI3K/Akt/mTOR pathway is a hallmark of many cancers, driving cell growth, proliferation, and survival. nih.govacs.org Imidazo[1,2-a]pyridine derivatives designed as PI3Kα inhibitors effectively block this pathway. nih.govacs.org For example, compound 35 , a 2,6,8-substituted imidazo[1,2-a]pyridine, was shown to induce cell cycle arrest and apoptosis in breast cancer cells. nih.gov Furthermore, potent dual PI3K/mTOR inhibitors based on the imidazo[1,2-a]pyridine scaffold have been developed, demonstrating the capacity of this structure to target multiple key nodes within this critical cancer-related cascade. nih.gov

Ligand-Target Interaction Dynamics

Understanding how these compounds bind to their targets at a molecular level is crucial for rational drug design and optimization. Computational methods, including molecular docking and virtual screening, have been invaluable in elucidating these interactions.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method has been widely applied to the imidazo[1,2-a]pyridine scaffold to understand the structural basis of its inhibitory activity.

PI3Kα: Docking studies of imidazo[1,2-a]pyridine-based inhibitors in the active site of PI3Kα have revealed key interactions. For instance, compound 13k was shown to form two conventional hydrogen bonds with the residues Lys802 and Gln859, alongside various hydrophobic interactions, which explains its high potency. acs.org Similarly, the design of other PI3Kα inhibitors was guided by docking simulations, which confirmed that modifications at the 2, 6, and 8-positions of the imidazo[1,2-a]pyridine ring could optimize binding within the enzyme's active site. nih.gov

Mycobacterial Targets: Docking has been instrumental in understanding the binding of imidazo[1,2-a]pyridine derivatives to antitubercular targets. Simulations of inhibitors bound to M. tuberculosis pantothenate synthetase and enoyl-acyl carrier protein reductase (InhA) have helped to rationalize their activity and guide the synthesis of more potent analogs. chemmethod.com

Other Targets: Docking simulations have also been used to explore the interactions of imidazo[1,2-a]pyridine derivatives with other proteins, such as the NF-κB p50 protein to predict anti-inflammatory activity and human leukotriene A4 hydrolase (LTA4H).

The following table summarizes key amino acid interactions predicted by docking studies for various imidazo[1,2-a]pyridine derivatives.

Target ProteinDerivative/CompoundPredicted Interacting ResiduesInteraction TypeReference(s)
PI3Kα Compound 13k Lys802, Gln859Hydrogen Bonds acs.org
PI3Kα Compound 35 seriesLys802Hydrogen Bond nih.gov
LTA4H Hybrid HB7 -Strong binding affinity (S score: -11.237 Kcal/mol)

While direct assays confirm inhibition, computational approaches can help identify potential targets from a broader pool or expand upon an initial screening hit. Virtual screening is a key technique in this area. An innovative, pre-competitive virtual screening collaboration was undertaken to validate and explore an imidazo[1,2-a]pyridine screening hit for visceral leishmaniasis. By probing the proprietary libraries of five pharmaceutical companies in silico, researchers were able to rapidly expand the chemical diversity around the initial hit. This computational approach not only confirmed the potential of the core scaffold but also led to the identification of new analogs with improved antiparasitic activity and a better selectivity index. This demonstrates how computational methods can be used to deconvolute the activity of a screening hit and guide the exploration of its chemical space for improved therapeutic properties.

Preclinical Biological Applications and Exploratory Pharmacological Research

Antimicrobial Research Endeavors

The rise of drug-resistant pathogens has spurred the search for novel antimicrobial agents. The imidazo[1,2-a]pyridine (B132010) class of compounds has emerged as a promising area of investigation for its activity against a variety of microbial threats. nih.gov

Tuberculosis (TB) remains a significant global health issue, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb). nih.govnih.gov In this context, imidazo[1,2-a]pyridine derivatives have been identified as a potent class of anti-TB agents. nih.govrsc.orgrsc.org

Research has led to the development of imidazo[1,2-a]pyridine-3-carboxamides with impressive potency, showing Minimum Inhibitory Concentration (MIC) values in the low nanomolar range against replicating Mtb. nih.govrsc.org Certain analogues have demonstrated excellent activity against both MDR and XDR clinical strains of Mtb, with potency that in some cases surpasses that of clinical candidates. nih.govrsc.org Structure-activity relationship (SAR) studies have indicated that the positioning of substituents on the imidazo[1,2-a]pyridine ring plays a role in potency; for instance, a 6-methyl analogue was found to be considerably more active than its 7-methyl counterpart. nih.gov

The proposed mechanism of action for many of these compounds involves the inhibition of QcrB, which is a subunit of the electron transport ubiquinol (B23937) cytochrome c reductase. nih.govnih.govrsc.org This inhibition disrupts ATP homeostasis, which is essential for the bacterium's survival. nih.govnih.gov This novel target is significant as it remains effective against strains resistant to current TB therapies. nih.gov

Table 1: Antitubercular Activity of Representative Imidazo[1,2-a]pyridine Derivatives

Compound ClassTarget Strain(s)Reported Activity (MIC)Proposed Target
Imidazo[1,2-a]pyridine-3-carboxamidesM. tuberculosis H37Rv≤0.006 µMQcrB
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesMDR-TB & XDR-TB0.07–2.2 µMNot specified
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamidesDrug-Sensitive Mtb0.069–0.174 µMQcrB

Beyond their antitubercular effects, imidazo[1,2-a]pyridine derivatives have been evaluated for broader antimicrobial activity. researchgate.netnih.gov Studies have demonstrated that certain compounds within this class exhibit notable inhibitory activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes. researchgate.net

The antimicrobial efficacy of these derivatives is influenced by the nature and position of substituents on the core scaffold. researchgate.net SAR studies have pointed to the importance of groups on the phenyl ring at the C-2 position and substituents at the C-7 position for antibacterial potency. researchgate.net Additionally, some imidazo[1,2-a]pyridine derivatives have shown promise as antifungal agents, with activity reported against pathogens like Candida albicans and Aspergillus niger. researchgate.netdeepdyve.com

Table 2: Broad-Spectrum Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives

Compound TypeTested OrganismsObserved Activity
Imidazo[1,2-a]pyridine ChalconesE. coli, P. aeruginosa, S. aureus, S. pyogenesGood to excellent activity
Substituted Imidazo[1,2-a]pyridinesGram-positive and Gram-negative bacteriaRemarkable inhibitory activity
Imine derivatives of Imidazo[1,2-a]pyridineS. aureus, E. coli, C. albicans, A. brasiliensisPromising in vitro activity

The imidazo[1,2-a]pyridine scaffold has also been explored for its potential antiviral applications. nih.govnih.gov Research has identified derivatives with significant activity against several viruses. Specifically, compounds bearing a thioether side chain at the 3-position have demonstrated high activity against human cytomegalovirus (HCMV) and pronounced activity against varicella-zoster virus (VZV). nih.gov Structure-activity relationship studies in this area have highlighted hydrophobicity as a key factor influencing antiviral potency. nih.gov These findings suggest that the imidazo[1,2-a]pyridine core is a viable template for the development of novel antiviral agents.

Anticancer Research Applications

The deregulation of cellular signaling pathways is a hallmark of cancer, and targeting key components of these pathways is a primary strategy in oncology drug development. Imidazo[1,2-a]pyridine derivatives have attracted considerable attention as potential anticancer therapeutics due to their ability to inhibit critical proliferative enzymes and exert cytotoxic effects on cancer cells. nih.govnih.govresearchgate.net

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently hyperactivated in various human cancers, making it an attractive target for therapeutic intervention. nih.gov Several series of imidazo[1,2-a]pyridine derivatives have been designed and synthesized as potent inhibitors of PI3K, with a particular focus on the PI3Kα isoform. nih.govnih.govresearchgate.net

Compounds such as PIK-75, which contains an imidazo[1,2-a]pyridine core, have shown significant inhibitory activity against PI3Kα. acs.orgnih.gov Optimization of this scaffold has led to the discovery of derivatives with nanomolar potency (IC50 values as low as 1.8 nM) and high selectivity for PI3Kα over other PI3K isoforms. researchgate.netnih.gov These inhibitors are thought to bind to the ATP-binding site of the enzyme, thereby blocking its downstream signaling and inhibiting cancer cell proliferation. nih.gov The imidazo[1,2-a]pyridine moiety is considered a key pharmacodynamic group for this inhibitory activity. nih.gov

Table 3: PI3Kα Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives

Compound SeriesPI3Kα IC50Selectivity
Thiazole-substituted Imidazo[1,2-a]pyridines2.8 nMHigh selectivity over other PI3K isoforms
Optimized Pyrazole-substituted Imidazo[1,2-a]pyridines1.8 nM>300-fold increase from lead compound
6-(Imidazo[1,2-a]pyridin-6-yl)quinazolines1.94 nMPotent PI3Kα inhibition
2,6,8-substituted Imidazo[1,2-a]pyridines150 nMIdentified as a promising inhibitor

Consistent with their ability to inhibit key proliferative enzymes, imidazo[1,2-a]pyridine derivatives have demonstrated significant antiproliferative effects across a wide range of cancer cell lines in in vitro studies. nih.govnih.gov These compounds have shown submicromolar inhibitory activity against tumor cells originating from breast cancer (e.g., T47D, HCC1937), cervical cancer (HeLa), colon cancer (HT-29, Caco-2), and non-small cell lung cancer (HCC827). nih.govresearchgate.netnih.govnih.govresearchgate.net

The antiproliferative activity is often linked to the induction of cell cycle arrest, typically at the G2/M phase, and the triggering of apoptosis. nih.govnih.gov Mechanistic studies have shown that these effects are associated with the inhibition of the PI3K/AKT/mTOR signaling pathway, leading to increased levels of tumor suppressor proteins like p53 and p21, and activation of caspases involved in programmed cell death. nih.govnih.gov

Table 4: In vitro Antiproliferative Activity of Selected Imidazo[1,2-a]pyridine Derivatives

Compound SeriesCancer Cell Line(s)Reported Activity (IC50)
Thiazole-substituted Imidazo[1,2-a]pyridinesA375 (Melanoma), HeLa (Cervical)0.14 µM and 0.21 µM, respectively
6-(Imidazo[1,2-a]pyridin-6-yl)quinazolinesVarious, including HCC827 (Lung)0.09 µM to 0.43 µM
Novel Imidazo[1,2-a]pyridines (IP-5, IP-6)HCC1937 (Breast)45 µM and 47.7 µM, respectively
6-Substituted Imidazo[1,2-a]pyridinesHT-29, Caco-2 (Colon)Excellent activity reported

Anti-inflammatory and Immunomodulatory Research

The imidazo[1,2-a]pyridine scaffold is recognized for its potential anti-inflammatory properties. Research into derivatives of this core structure has revealed mechanisms that modulate key inflammatory pathways.

A notable example is the derivative 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine , referred to as MIA. Studies have demonstrated its anti-inflammatory activity in breast and ovarian cancer cell lines. This activity is exerted by suppressing the NF-κB (nuclear factor-κB) and STAT3 (signal transducer and activator of transcription 3) signaling pathways. The investigation showed that MIA increased the expression of IκBα (inhibitory κB) and suppressed the phosphorylation of STAT3. These actions disrupt a positive feedback loop between IL-6 and NF-κB, which is crucial in inflammation and cancer. Furthermore, co-administration of MIA with curcumin (B1669340) was found to enhance these anti-inflammatory effects.

CompoundCell LinesKey FindingsMechanism of Action
8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA) MDA-MB-231 (Breast Cancer), SKOV3 (Ovarian Cancer)Increased expression of IκBα and BAX; Suppressed STAT3 phosphorylation and Bcl-2 expression.Suppression of NF-κB and STAT3 signaling pathways.

Other Noteworthy Biological Activities (e.g., Antioxidant, Antileishmanial, Anticonvulsant, Antidiabetic, Corrosion Inhibition)

Derivatives of the imidazo[1,2-a]pyridine scaffold have been investigated for a variety of other biological and industrial applications.

Antioxidant Activity: Certain novel imidazo[1,2-a]pyridine hybrids have been synthesized and evaluated for their antioxidant potential. Using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method, these compounds demonstrated a dose-dependent increase in antioxidant activity. One hybrid, in particular, achieved up to 83% inhibition at a concentration of 100 μg/mL.

Antileishmanial Activity: The imidazo[1,2-a]pyridine core is considered a promising pharmacophore for developing new treatments for leishmaniasis. Various derivatives have shown potent activity against different Leishmania species. For instance, some 2,3-diarylimidazo[1,2-a]pyridines have demonstrated significant activity against the amastigote stages of Leishmania major. However, structure-activity relationship studies have indicated that the substitution pattern is critical for potency; in one series, the presence of a 6-methyl group was found to negatively impact potency when the 3-position was alkylated.

Anticonvulsant and Antidiabetic Potential: The imidazo[1,2-a]pyridine structure is associated with a wide array of pharmacological effects, including potential anticonvulsant and antidiabetic activities. These properties contribute to the scaffold's reputation as a versatile platform for drug discovery, although specific studies detailing these effects for 8-methyl substituted analogs are limited.

Corrosion Inhibition: Beyond pharmacology, imidazo[1,2-a]pyridine derivatives have shown significant efficacy as corrosion inhibitors for mild steel in acidic environments, such as 1 M hydrochloric acid. Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy, have shown that these compounds can act as mixed-type inhibitors. They adsorb onto the steel surface, forming a protective film that increases the energy barrier for the corrosion process. Certain derivatives have achieved inhibition efficiencies exceeding 95% at optimal concentrations.

ActivityCompound ClassKey Findings
Antioxidant Imidazo[1,2-a]pyridine hybridsDose-dependent DPPH radical scavenging activity, with up to 83% inhibition observed.
Antileishmanial 2,3-diarylimidazo[1,2-a]pyridinesPotent activity against Leishmania major amastigotes.
Corrosion Inhibition Imidazo[1,2-a]pyridine chalconesAct as mixed-type inhibitors for mild steel in HCl, with efficiencies over 95%.

Preclinical Pharmacokinetic Characterization (e.g., Metabolic Stability, Oral Exposure, Clearance) for Lead Optimization

The optimization of pharmacokinetic properties is a critical step in the development of drug candidates. Research on imidazo[1,2-a]pyridine derivatives, particularly in the context of anti-tuberculosis drug discovery, provides insights into how structural modifications affect metabolic stability and potency.

Structure-activity relationship (SAR) studies on a series of imidazo[1,2-a]pyridine-3-carboxamides revealed that the position of a methyl group on the core structure significantly influences antimycobacterial activity. A comparison of isomeric compounds showed that 6-methyl and 7-methyl analogues were nearly equipotent and highly active, whereas the corresponding 8-methyl analogue was significantly less potent. This highlights the sensitivity of the biological target to the substitution pattern and is a key consideration for lead optimization.

Further optimization efforts within other imidazo[1,2-a]pyridine series have focused on improving metabolic stability and oral exposure. For example, the introduction of a 2-pyridyl group in one analogue resulted in reduced in vitro and in vivo metabolism compared to its phenyl counterpart, presumably due to steric and electronic factors. Similarly, other modifications have aimed to enhance microsomal stability and plasma exposure to move compounds toward preclinical studies. These efforts underscore the importance of fine-tuning the scaffold to achieve a desirable balance of potency and favorable pharmacokinetic characteristics like metabolic stability and clearance.

Compound Analogue (Imidazo[1,2-a]pyridine-3-carboxamide series)Position of Methyl GroupAntitubercular Activity (MIC against Mtb H37Rv)Implication for Lead Optimization
Analogue 17 6-methyl0.005 µMHigh potency
Analogue 18 7-methyl0.004 µMHigh potency
Analogue 19 8-methyl0.1 µMSignificantly lower potency compared to 6- and 7-methyl isomers.

Computational Chemistry and Theoretical Modelling Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of imidazo[1,2-a]pyridine (B132010) derivatives. nih.govresearchgate.net These studies provide insights into the molecule's reactivity, stability, and potential interaction with biological targets.

Frontier Molecular Orbital (FMO) Analysis and Molecular Electrostatic Potential (MEP)

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity of a molecule. nih.govyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its electron-accepting capability. nih.gov The energy gap between the HOMO and LUMO (Egap) is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity. nih.gov For imidazo[1,2-a]pyridine derivatives, the HOMO is typically distributed over the entire fused ring system, indicating that this is the primary site for electrophilic attack. The LUMO is also generally located across the aromatic system.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. arkat-usa.org These maps are invaluable for predicting sites of electrophilic and nucleophilic attack. In imidazo[1,2-a]pyridine derivatives, the MEP typically shows a negative potential (red and yellow regions) around the nitrogen atoms of the imidazo[1,2-a]pyridine core, indicating these are the most likely sites for electrophilic attack. The hydrogen atoms of the amine group and the methyl group would exhibit a positive potential (blue regions), making them susceptible to nucleophilic attack.

ParameterTypical Value for Imidazo[1,2-a]pyridine AnaloguesInterpretation
EHOMO-5.0 to -6.5 eVElectron-donating ability
ELUMO-0.5 to -2.0 eVElectron-accepting ability
Egap (HOMO-LUMO)~4.0 to 5.0 eVChemical stability and reactivity
MEP Negative RegionNitrogen atoms of the imidazo[1,2-a]pyridine coreSite for electrophilic attack
MEP Positive RegionAmine and methyl protonsSite for nucleophilic attack

Reactivity Descriptors (e.g., Global and Local Electrophilicity, Nucleophilicity)

Global reactivity descriptors, derived from FMO energies, provide a quantitative measure of a molecule's reactivity. These include chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). acs.org A higher chemical potential indicates a better nucleophile, while a higher electrophilicity index suggests a better electrophile. For imidazo[1,2-a]pyridine derivatives, these descriptors generally indicate a moderate reactivity profile, consistent with their stability as aromatic systems.

Local reactivity descriptors, such as Fukui functions, can pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. These calculations often confirm that the nitrogen atoms are the primary sites for electrophilic attack, while certain carbon atoms on the pyridine (B92270) ring are more susceptible to nucleophilic attack.

Conformational Stability and Tautomerism Investigations

Computational studies on the conformational flexibility of substituted imidazo[1,2-a]pyridines indicate that the fused ring system is largely planar. rsc.org The primary conformational freedom arises from the rotation of substituents. For 8-Methylimidazo[1,2-a]pyridin-6-amine, the main conformational flexibility would be associated with the orientation of the amine group's hydrogen atoms.

Tautomerism is a key consideration for heterocyclic amines. For this compound, amine-imine tautomerism is possible. Quantum chemical calculations can be employed to determine the relative energies of the different tautomers, thereby predicting the most stable form. In general, for amino-substituted imidazo[1,2-a]pyridines, the amine tautomer is significantly more stable than the imine tautomer.

Advanced Molecular Modeling and Simulation Methodologies

Beyond static quantum chemical calculations, dynamic and predictive modeling techniques provide deeper insights into the behavior of this compound in a biological context.

Molecular Dynamics (MD) Simulations for Conformational Stability and Intermolecular Interactions

Molecular dynamics (MD) simulations are powerful tools for studying the conformational stability of molecules and their interactions with their environment, such as a solvent or a biological receptor, over time. nih.gov For imidazo[1,2-a]pyridine derivatives, MD simulations have been used to confirm the stability of their binding poses within protein active sites. nih.gov These simulations can reveal key intermolecular interactions, such as hydrogen bonds and π-π stacking, that contribute to binding affinity. For this compound, MD simulations could model its interaction with a target protein, highlighting the role of the amine and methyl groups in forming stable complexes.

In Silico Prediction of Drug-Likeness and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties

In silico ADMET prediction is a critical step in early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic and safety profiles. nih.govnih.gov Various computational models are used to predict properties such as oral bioavailability, blood-brain barrier penetration, and potential toxicity.

For the imidazo[1,2-a]pyridine scaffold, in silico studies have generally shown good drug-like properties. nih.govnih.gov Many derivatives are predicted to have good gastrointestinal absorption and oral bioavailability. nih.govnih.gov Predictions for this compound, based on its structural features, would likely suggest good membrane permeability and a low to moderate risk of toxicity. Lipinski's Rule of Five is a commonly used filter for drug-likeness, and this compound is expected to comply with these rules.

ADMET PropertyPredicted Outcome for Imidazo[1,2-a]pyridine AnaloguesSignificance
Lipinski's Rule of FiveGenerally compliant (0 violations) nih.govnih.govIndicates good potential for oral bioavailability
Gastrointestinal AbsorptionHigh nih.govnih.govFavorable for oral administration
Blood-Brain Barrier (BBB) PenetrationVariable, depends on substituentsImportant for CNS-targeting drugs
CYP450 InhibitionGenerally low to moderate riskPredicts potential for drug-drug interactions
CarcinogenicityPredicted as non-carcinogenic nih.govnih.govIndicates a favorable long-term safety profile
CytotoxicityPredicted as non-toxic nih.govnih.govIndicates a favorable short-term safety profile

Future Perspectives and Emerging Research Directions

Strategic Design of Novel 8-Methylimidazo[1,2-a]pyridin-6-amine Analogues with Enhanced Potency and Selectivity

The development of next-generation therapeutics based on the this compound core will depend on rational drug design strategies aimed at optimizing both potency and selectivity. Structure-Activity Relationship (SAR) studies are fundamental to this process, systematically modifying the parent molecule to understand how chemical changes affect biological activity. Key strategies include bioisosteric replacement, functional group modification, and scaffold hopping to improve target engagement, modulate physicochemical properties, and enhance pharmacokinetic profiles. nih.gov For instance, introducing fluoroalkyl groups can significantly alter the biological and physicochemical properties of heterocyclic compounds. mdpi.com

Future design will focus on creating analogues that can overcome challenges such as drug resistance and off-target effects. By modifying substituents on the imidazo[1,2-a]pyridine (B132010) ring system, researchers can fine-tune the molecule's interaction with its biological target. For example, the introduction of a carboxamide moiety has been used to modify the properties of imidazo[1,2-a]pyridines. nih.gov

Table 1: Design Strategies for Novel Analogues
Design StrategyObjectiveExample ApproachPotential Outcome
Structure-Activity Relationship (SAR) Guided ModificationEnhance potency and understand key binding interactions.Systematic substitution at the C2, C3, and C7 positions of the imidazo[1,2-a]pyridine core.Identification of pharmacophores essential for activity.
Bioisosteric ReplacementImprove metabolic stability and pharmacokinetic properties.Replacing a methyl group with a trifluoromethyl group or a hydrogen with fluorine. mdpi.comresearchgate.netIncreased bioavailability and reduced metabolic degradation.
Fragment-Based Drug Discovery (FBDD)Build novel potent molecules from smaller, weakly binding fragments.Screening a fragment library for binding to a target and then growing or linking fragments on the this compound scaffold.Development of highly efficient and novel chemical entities.
Conformational RestrictionIncrease binding affinity and selectivity by reducing the entropic penalty of binding.Introducing cyclic structures or rigid linkers to limit rotational freedom.More selective interaction with the target protein, reducing off-target effects.

Exploration of Untapped Biological Targets and Therapeutic Areas

The imidazo[1,2-a]pyridine scaffold has demonstrated a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. mdpi.comnih.govnih.gov While some derivatives have known targets, such as PI3Kα in cancer, a significant opportunity lies in screening this compound and its future analogues against a broader range of biological targets. nih.gov

High-throughput screening (HTS) campaigns and target-based screening approaches can identify novel interactions with proteins implicated in various diseases. The antitubercular activity of some imidazo[1,2-a]pyridines, for instance, has been linked to the inhibition of targets like QcrB, which is involved in ATP homeostasis. nih.gov This suggests that derivatives of this compound could be explored for activity against novel targets in infectious diseases, neurodegenerative disorders, and metabolic syndromes. Phenotypic screening, where compounds are tested for their effect on cell models of disease, can also uncover unexpected therapeutic applications without prior knowledge of the specific molecular target.

Table 2: Potential Biological Targets and Therapeutic Areas
Therapeutic AreaPotential Biological Target ClassRationale for Exploration
OncologyKinases (e.g., PI3Kα), Cyclin-Dependent Kinases (CDKs) researchgate.netnih.govThe scaffold is a known "privileged structure" for kinase inhibition and has shown broad antiproliferative activity. nih.gov
Infectious Diseases (e.g., Tuberculosis)Bacterial enzymes (e.g., QcrB, ATP synthase, Glutamine Synthetase) nih.govnih.govresearchgate.netAnalogues have shown potent activity against drug-resistant strains of Mycobacterium tuberculosis by inhibiting novel targets. nih.govnih.gov
Neurological DisordersSerotonin receptors (e.g., 5-HT4), GABAA receptorsMarketed drugs with this scaffold (e.g., Alpidem, Zolpidem) act on the central nervous system. nih.govnih.gov
Inflammatory DiseasesPro-inflammatory enzymes and cytokinesThe imidazo[1,2-a]pyridine core is present in compounds with demonstrated anti-inflammatory properties. nih.gov

Advancements in Asymmetric Synthesis and Stereochemical Control

The introduction of chiral centers into drug molecules can have profound effects on their pharmacological properties, including potency, selectivity, and metabolism. Many biological targets are stereoselective, meaning they interact differently with different enantiomers of a chiral compound. Future research will likely focus on the development of asymmetric syntheses to produce enantiomerically pure derivatives of this compound.

While numerous methods exist for synthesizing the core imidazo[1,2-a]pyridine ring system, the next frontier involves developing catalytic asymmetric methods to control stereochemistry during the synthesis or functionalization of the scaffold. organic-chemistry.org This would allow for the systematic evaluation of individual stereoisomers to identify the eutomer (the more active isomer), leading to drugs with improved therapeutic indices. Advancements in chiral chromatography and stereoselective catalysis will be instrumental in achieving this goal, enabling the creation of complex, three-dimensional structures with precisely defined stereochemistry.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the process of drug discovery and development. For the this compound series, AI/ML algorithms can be employed in several key areas. Predictive models can be trained on existing SAR data to forecast the biological activity, toxicity, and pharmacokinetic properties of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates.

Generative AI models can design novel molecular structures based on the this compound scaffold that are optimized for binding to a specific biological target. Furthermore, AI can analyze complex biological data from genomics, proteomics, and transcriptomics to identify and validate novel drug targets for which these compounds may be effective. By accelerating the design-make-test-analyze cycle, AI and ML will significantly reduce the time and cost associated with bringing new therapies from this chemical class to the clinic.

Q & A

Q. Basic

  • UPLC-MS/LC-MS : Used to confirm molecular weight (e.g., m/z = 210.4 [M+H]+) and purity (>95%) .
  • NMR spectroscopy : ¹H/¹³C NMR resolves substituent positions (e.g., methyl groups at C8, amine at C6) .
  • Single-crystal X-ray diffraction : Validates planar molecular geometry and hydrogen-bonding patterns (e.g., N–H⋯N interactions with R factor = 0.031) .

How can X-ray crystallography resolve structural ambiguities in imidazo[1,2-a]pyridine derivatives?

Advanced
Single-crystal studies reveal:

  • Planarity : RMS deviations <0.024 Å for non-H atoms, confirming near-planar imidazo-pyridine cores .
  • Hydrogen bonding : Primary amine groups act as donors (e.g., N–H⋯N bonds with distances ~2.8–3.0 Å), influencing crystal packing .
    Application : Structural data guides SAR studies by correlating substituent positions (e.g., methyl groups) with bioactivity .

What advanced synthetic strategies improve functionalization of the imidazo[1,2-a]pyridine core?

Q. Advanced

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) and improves yields (e.g., 70–85%) for halogenation or esterification .
  • Groebke-Blackburn-Bienaymé reaction : Enables library synthesis of adenine-mimetic derivatives via three-component coupling .
  • Solid-phase synthesis : Facilitates high-throughput preparation of carboxamide derivatives using polymer-bound intermediates .

How is the biological activity of this compound evaluated in preclinical studies?

Q. Basic

  • Kinase inhibition assays : Test against targets like cyclin-dependent kinases (CDKs) using IC₅₀ measurements .
  • Antimicrobial screening : Assess via minimum inhibitory concentration (MIC) against bacterial/fungal strains .
  • Fluorescent probes : Derivatives (e.g., nitrobenzoxadiazole conjugates) are used for receptor visualization in cellular assays .

What mechanistic insights explain regioselectivity in imidazo[1,2-a]pyridine functionalization?

Q. Advanced

  • Electrophilic aromatic substitution : Electron-rich C3/C6 positions favor bromination or nitration. DFT calculations predict charge distribution .
  • Steric effects : Bulky substituents at C8 (e.g., methyl) direct reactions to C2/C5 positions .
  • Catalytic pathways : Pd-mediated cross-couplings (e.g., Suzuki) require precise ligand selection to avoid byproducts .

How can reaction yields and purity be optimized for scale-up synthesis?

Q. Advanced

  • Purification : Preparative HPLC (e.g., acidic mobile phases) achieves >95% purity .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Catalyst recycling : Pd/C recovery via filtration reduces costs in hydrogenation steps .

What are the stability and handling protocols for this compound?

Q. Basic

  • Storage : –20°C under inert gas (N₂/Ar) to prevent oxidation of the amine group .
  • Safety : Use PPE (gloves, goggles) due to potential irritancy. Ethanol/water mixtures (1:1) are recommended for spill cleanup .

How does computational modeling aid in designing imidazo[1,2-a]pyridine-based therapeutics?

Q. Advanced

  • Docking studies : Predict binding affinity to targets (e.g., PPARγ) using AutoDock or Schrödinger .
  • QSAR models : Correlate substituent electronegativity with antimicrobial potency (R² >0.85) .

What strategies enable the use of imidazo[1,2-a]pyridines as fluorescent probes or imaging agents?

Q. Advanced

  • Nitrobenzoxadiazole (NBD) conjugation : Enhances fluorescence quantum yield (Φ = 0.45–0.60) for cellular tracking .
  • Bromine substitution : Improves photostability and Stokes shift (Δλ ~100 nm) in imaging applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.